molecular formula C17H18N2O2S B2911648 (E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one CAS No. 844852-13-7

(E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one

Cat. No.: B2911648
CAS No.: 844852-13-7
M. Wt: 314.4
InChI Key: PYWJZKCKBZVXTD-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one, also known as ABT-639, is a novel selective T-type calcium channel blocker. It was first synthesized by Abbott Laboratories in 2005 and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

T-type calcium channels are low-voltage-activated calcium channels that are involved in the regulation of neuronal excitability and neurotransmitter release. (E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one selectively blocks these channels, which leads to a reduction in calcium influx and neurotransmitter release. This results in a decrease in neuronal excitability and can lead to analgesic and antiepileptic effects.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain in animal models of neuropathic pain. It has also been shown to have antiepileptic effects in animal models of epilepsy. Additionally, this compound has been shown to reduce blood pressure in animal models of hypertension.

Advantages and Limitations for Lab Experiments

One advantage of (E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one is its high selectivity for T-type calcium channels. This allows for more precise modulation of neuronal activity without affecting other calcium channels. However, one limitation of this compound is its low solubility, which can make it difficult to administer in lab experiments.

Future Directions

1. Further studies on the potential therapeutic applications of (E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one in various diseases such as neuropathic pain, epilepsy, and hypertension.
2. Development of more soluble analogs of this compound for easier administration in lab experiments.
3. Investigation of the long-term effects of this compound on neuronal activity and calcium signaling.
4. Studies on the potential interactions of this compound with other drugs and their effects on neuronal activity.
5. Investigation of the potential side effects of this compound on other physiological systems.

Synthesis Methods

The synthesis of (E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one involves a multistep process starting with the reaction of 2-allyloxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with potassium carbonate in ethanol to give the thiazole ring. Finally, the pyrrolidine moiety is introduced using 1-bromo-2-chloroethane and potassium carbonate in DMF.

Scientific Research Applications

(E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one has been studied for its potential therapeutic applications in various diseases such as hypertension, neuropathic pain, and epilepsy. It has been shown to selectively block T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. Thus, this compound has the potential to modulate neuronal activity and reduce pain and seizures.

Properties

IUPAC Name

(5E)-5-[(2-prop-2-enoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-2-11-21-14-8-4-3-7-13(14)12-15-16(20)18-17(22-15)19-9-5-6-10-19/h2-4,7-8,12H,1,5-6,9-11H2/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWJZKCKBZVXTD-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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